5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride
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Overview
Description
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S. It is a derivative of benzenesulfonyl chloride, featuring bromine, fluorine, and nitro substituents on the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-fluoro-4-nitrobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Nitration: 5-Bromo-2-fluorobenzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Sulfonylation: The nitrated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (R-NH2) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Coupling Reactions: Boronic acids (R-B(OH)2) with palladium catalysts (Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Aminobenzenesulfonyl Chlorides: Formed from the reduction of the nitro group.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl Chloride: Lacks the bromine and fluorine substituents, making it less versatile in certain synthetic applications.
2-Bromo-4-nitrobenzenesulfonyl Chloride: Similar structure but lacks the fluorine substituent.
5-Bromo-2,4-difluorobenzenesulfonyl Chloride: Contains an additional fluorine substituent, altering its reactivity and applications.
Uniqueness
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for selective reactions and the formation of complex molecules that are not easily accessible using other compounds.
Properties
Molecular Formula |
C6H2BrClFNO4S |
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Molecular Weight |
318.51 g/mol |
IUPAC Name |
5-bromo-2-fluoro-4-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-6(15(8,13)14)4(9)2-5(3)10(11)12/h1-2H |
InChI Key |
XRUYKMBRXYUSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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